Gallium

Catalog No.
S601780
CAS No.
7440-55-3
M.F
GaH3
M. Wt
72.747 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium

CAS Number

7440-55-3

Product Name

Gallium

IUPAC Name

gallane

Molecular Formula

GaH3

Molecular Weight

72.747 g/mol

InChI

InChI=1S/Ga.3H

InChI Key

PHMDYZQXPPOZDG-UHFFFAOYSA-N

SMILES

[Ga]

solubility

Sol in acid, alkali; slightly sol in mercury

Synonyms

Gallium

Canonical SMILES

[GaH3]

The exact mass of the compound Gallium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acid, alkali; slightly sol in mercury. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy. It belongs to the ontological category of gallium molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Gallium (CAS 7440-55-3) is a high-purity post-transition metal characterized by its exceptionally low melting point (29.76 °C) and the widest liquid range of any element (up to approximately 2400 °C). In industrial and research procurement, elemental gallium is primarily sourced in high-purity grades (4N to 7N) as a critical precursor for III-V compound semiconductors (such as GaAs and GaN), a base metal for low-melting-point alloys (e.g., EGaIn, Galinstan), and a high-performance thermal interface material. Its combination of near-room-temperature liquidity, negligible vapor pressure, and high electrical and thermal conductivity makes it an indispensable material in advanced optoelectronics, flexible electronics, and specialized vacuum applications where traditional liquid metals or solid precursors cannot perform [1].

Replacing gallium with historical liquid metals like mercury or adjacent Group III elements like indium or aluminum compromises critical process and safety parameters. Mercury, while liquid at room temperature, possesses a high vapor pressure that introduces severe toxicity risks and precludes its use in high-vacuum environments. Conversely, substituting gallium with indium or aluminum in semiconductor epitaxy fundamentally alters the crystal lattice constant and electronic bandgap, eliminating the specific optoelectronic properties required for blue/UV LEDs and high-frequency RF devices. Furthermore, for thermal interface applications, standard non-metallic pastes offer drastically lower thermal conductivity, making pure gallium or its direct alloys a necessary procurement choice for extreme heat flux dissipation [1].

Negligible Vapor Pressure for Safe, High-Vacuum Processing

A defining procurement advantage of gallium over traditional liquid metals is its near-zero vapor pressure. At elevated processing temperatures of 500 °C, gallium exhibits a vapor pressure of less than 10^-12 Pa, whereas mercury has a vapor pressure exceeding 0.16 Pa even at a standard room temperature of 20 °C[1]. This extreme non-volatility allows gallium to be processed, alloyed, or utilized as a liquid seal in ultra-high vacuum (UHV) environments without outgassing or inhalation toxicity risks.

Evidence DimensionVapor Pressure
Target Compound Data< 10^-12 Pa (at 500 °C)
Comparator Or BaselineMercury: ~0.16 Pa (at 20 °C)
Quantified Difference>11 orders of magnitude lower volatility despite a 480 °C higher temperature
ConditionsUHV compatibility assessment and handling safety

Eliminates toxicity and outgassing risks, enabling the safe use of a liquid metal in UHV systems and open-air laboratory environments.

High Thermal Conductivity for Extreme Heat Flux

For thermal management procurement, pure gallium offers metallic thermal transfer capabilities that vastly outperform conventional polymeric or silicone-based thermal greases. Liquid gallium provides a thermal conductivity of approximately 29.4 W/m·K, compared to typical high-end silicone thermal pastes which plateau around 4-8 W/m·K, and mercury which offers only 8.5 W/m·K [1]. This high thermal conductivity, combined with its ability to wet various substrates, makes it highly effective for reducing interfacial thermal resistance in high-power microprocessors and power electronics.

Evidence DimensionThermal Conductivity
Target Compound Data29.4 W/m·K (liquid state)
Comparator Or BaselineHigh-end silicone thermal paste: ~4-8 W/m·K; Mercury: 8.5 W/m·K
Quantified Difference3.5x to 7x higher thermal conductivity than standard pastes and >3x higher than mercury
ConditionsRoom temperature to slightly elevated (liquid state >30 °C)

Justifies the selection of gallium-based TIMs over traditional pastes for next-generation, high-density electronic cooling.

Essential Precursor for Wide-Bandgap III-V Nitrides

In semiconductor manufacturing, high-purity elemental gallium is the required Group III source for growing Gallium Nitride (GaN). When reacted with nitrogen sources, gallium forms GaN with a direct bandgap of 3.4 eV, which is essential for high-power, high-frequency applications and blue/UV optoelectronics. Substituting gallium with indium yields InN (bandgap ~0.7 eV), while aluminum yields AlN (bandgap ~6.2 eV) [1]. The specific 3.4 eV bandgap of GaN cannot be achieved without gallium as the primary epitaxial precursor.

Evidence DimensionDirect Electronic Bandgap of resulting Nitride
Target Compound DataGaN: 3.4 eV
Comparator Or BaselineInN: 0.7 eV; AlN: 6.2 eV
Quantified DifferenceProvides a specific intermediate wide bandgap unavailable with other Group III elements
ConditionsEpitaxial growth of III-V semiconductors

Dictates the procurement of 6N/7N pure gallium for the fabrication of blue LEDs, lasers, and high-electron-mobility transistors (HEMTs).

Ultra-High Vacuum (UHV) Liquid Seals and Non-Toxic Coolants

Due to its negligible vapor pressure (< 10^-12 Pa at 500 °C), pure gallium is the preferred choice for dynamic liquid seals in UHV equipment and as a non-toxic liquid metal coolant in advanced nuclear or high-temperature industrial systems, replacing hazardous mercury[1].

High-Density Thermal Interface Materials (TIMs)

Leveraging its superior thermal conductivity (29.4 W/m·K), gallium is utilized directly or as a base for liquid metal alloys (like Galinstan) to create high-performance TIMs. It is procured for cooling overclocked CPUs, high-power lasers, and dense power electronics where standard silicone pastes fail to dissipate extreme heat fluxes [2].

High-Purity Source for III-V Semiconductor Epitaxy

Ultra-high purity (6N-7N) elemental gallium is strictly required as the source material in Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) to grow GaN and GaAs layers. Its unique ability to form a 3.4 eV bandgap nitride makes it irreplaceable for manufacturing modern blue/UV LEDs and RF power amplifiers [3].

Physical Description

Liquid

Color/Form

Grayish metal, possesses a greenish-blue reflection or silver-like when molten; has a crystalline ortho-rhombic texture

Exact Mass

71.94905 g/mol

Monoisotopic Mass

71.94905 g/mol

Boiling Point

Approx 2400 °C

Heavy Atom Count

1

Density

6.0947 @ 29.8 °C (liquid); 5.9037 @ 29.65 °C (solid)

Melting Point

29.78 °C

UNII

CH46OC8YV4

GHS Hazard Statements

Aggregated GHS information provided by 336 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 336 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 327 of 336 companies with hazard statement code(s):;
H290 (26.91%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (67.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Gallium is an element with atomic symbol Ga, atomic number 31, and atomic weight 69.7. A rare silvery (usually trivalent) metallic element; brittle at low temperatures but liquid above room temperature; occurs in trace amounts in bauxite and zinc ores.

Vapor Pressure

1 Pa @ 1037 °C; 10 Pa @ 1175 °C; 100 Pa @ 1347 °C...

Pictograms

Corrosive

Other CAS

7440-55-3
15091-79-9

Wikipedia

Gallane

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

Extraction of gallium as gallium by ethyl ether or isopropyl ether and subsequent electrodeposition from an alkaline gallium oxide solution.
The metal is recovered by controlled electrolysis of the concentrated alkaline liquors that are by-products of the extraction of aluminum and zinc from their ores; purification of bauxite by Bayer process results in the concentration of gallium in the alkaline solutions of an aluminum: gallium ratio of 5000:300; electrolysis using a mercury electrode gives a further concentration and further electrolysis using a stainless-steel cathode of the resulting sodium gallate affords liquid gallium metal.
Ultrapure (99.9999%) gallium for semiconductor electronics is obtained by repeated fractional crystallization of the metal.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Secondary aluminum refining/smelting for non-ferrous metals
Secondary aluminum smelting/refining for non-ferrous metals
Gallium: ACTIVE

Dates

Last modified: 08-15-2023

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